REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2.C[O:13][C:14](=O)[C:15]([F:18])([F:17])[F:16].CN(C=O)C>ClCCl>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([C:14](=[O:13])[C:15]([F:18])([F:17])[F:16])[CH2:7]2
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
OC1=C2CCNCC2=CC=C1
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
COC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water containing one drop of dil. hydrochloric acid and with aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
the product was purified by silicagel chromatography (system C)
|
Type
|
CUSTOM
|
Details
|
Yield quantitative
|
Name
|
|
Type
|
|
Smiles
|
OC1=C2CCN(CC2=CC=C1)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |